molecular formula C21H17N5O2S2 B2377670 N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-15-6

N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2377670
CAS No.: 892731-15-6
M. Wt: 435.52
InChI Key: IKUGUJOGSMALQQ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. This structure is characterized by:

  • A thieno[2,3-e] ring fused to a triazolo[1,5-a]pyrimidine scaffold.
  • A phenylsulfonyl group at position 3, contributing to electronic and steric effects.

The compound belongs to a class of molecules explored for their bioactivity, particularly as kinase inhibitors or urea transporter (UT-B) antagonists, as seen in structurally related analogs .

Properties

IUPAC Name

10-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-13-8-9-15(12-14(13)2)22-19-18-17(10-11-29-18)26-20(23-19)21(24-25-26)30(27,28)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUGUJOGSMALQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the Phenylsulfonyl Group: This step typically involves sulfonylation reactions, where a phenylsulfonyl chloride reacts with the core structure in the presence of a base.

    Attachment of the 3,4-Dimethylphenyl Group: This step usually involves a substitution reaction where the 3,4-dimethylphenyl group is introduced to the core structure through nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or reduction of other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce desulfonylated derivatives.

Scientific Research Applications

Anticancer Properties

Research has shown that thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. Specifically:

  • Triple-Negative Breast Cancer : A study synthesized derivatives similar to N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine and evaluated their effects on triple-negative breast cancer cells. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancerous cells .

Antidiabetic Effects

Another area of exploration is the compound's potential in treating diabetes. Thieno derivatives have been linked to improved glucose metabolism and insulin sensitivity in preclinical models. This suggests that this compound may serve as a lead compound for developing antidiabetic agents .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that derivatives of thieno compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .

General Synthetic Route

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the thieno ring system.
  • Introduction of the phenylsulfonyl group.
  • Functionalization at the 5-position with the appropriate amine.

Case Study: Synthesis and Evaluation

In a notable case study published in J. Braz. Chem. Soc., researchers synthesized a series of thieno derivatives and evaluated their biological activities against cancer cell lines. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. This binding can disrupt normal cellular processes, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl and Amine Groups

The activity and physicochemical properties of thieno-triazolo-pyrimidines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Sulfonyl Group Amine Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : N-(3,4-Dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine Phenyl 3,4-Dimethylphenyl 479.58 (calculated) Not explicitly reported; UT-B inhibition likely
3c : Thiophen-2-ylmethyl-[3-(4-trifluoromethylbenzenesulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine 4-Trifluoromethylphenyl Thiophen-2-ylmethyl 496.46 (reported) Nanomolar UT-B inhibition; metabolic stability
3e : [3-(4-Isopropylbenzenesulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]-(4-methoxybenzyl)amine 4-Isopropylphenyl 4-Methoxybenzyl 493.59 (reported) Moderate UT-B inhibition (IC₅₀ ~ 200 nM)
Analog from : 3-(4-Chlorobenzene-1-sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 4-Chlorophenyl 3,4-Dimethylphenyl 479.58 (calculated) Improved solubility vs. phenylsulfonyl analogs
E565-0891 () : N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-(1-phenylethyl)amine 3-Chlorophenyl N-(1-Phenylethyl) 508.00 (estimated) Dual substituent (bulky amine); unconfirmed activity

Metabolic Stability

  • Compounds with thiophen-2-ylmethyl or 4-methoxybenzyl amines (e.g., 3c , 3e ) exhibit enhanced metabolic stability in liver microsomes, attributed to reduced oxidative degradation .

Biological Activity

N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS Number: 892731-15-6) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

The molecular formula of this compound is C21H17N5O2S2C_{21}H_{17}N_{5}O_{2}S_{2}, with a molecular weight of 435.5 g/mol. The structure includes a thieno-triazolo-pyrimidine core which is known for diverse biological activities.

PropertyValue
Molecular FormulaC21H17N5O2S2
Molecular Weight435.5 g/mol
CAS Number892731-15-6

1. Serotonin Receptor Antagonism

Research has indicated that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit potent and selective antagonistic activity towards serotonin receptors. Specifically, studies have shown that compounds in this class can effectively bind to the serotonin 5-HT6 receptor with high affinity. For instance, one study demonstrated that certain derivatives had an IC50 value of 29.0 nM in functional assays and a Ki value of 1.7 nM in radioligand binding assays for the 5-HT6 receptor .

2. Anti-inflammatory Activity

Another area of investigation is the anti-inflammatory potential of thieno-triazolo-pyrimidine derivatives. In preclinical models using the xylene-induced ear edema test, some compounds showed significant anti-inflammatory effects compared to standard treatments like indomethacin . The peak activity was observed four hours post-administration.

3. Anticancer Properties

The anticancer activity of related compounds has also been explored. A study screened various derivatives against a panel of cancer cell lines and noted varying degrees of cytotoxicity. While specific data on this compound is limited, similar compounds have shown promising results against melanoma and other cancer types .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A compound structurally similar to this compound demonstrated significant inhibition (27% growth inhibition at 10 µM) against LOX IMVI melanoma cells .
  • Case Study 2 : In a series of synthesized thieno-triazolo-pyrimidines evaluated for anti-inflammatory activity using different animal models, several compounds exhibited greater efficacy than traditional NSAIDs .

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